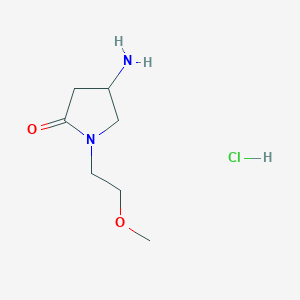

4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride

Description

Properties

IUPAC Name |

4-amino-1-(2-methoxyethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-3-2-9-5-6(8)4-7(9)10;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYOBMOILXOGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two plausible synthetic routes for the preparation of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride, a key intermediate in the development of novel pharmaceutical agents. The synthesis of this molecule is not extensively documented in publicly available literature; therefore, this guide presents two scientifically sound strategies based on established chemical transformations and analogous procedures reported for similar heterocyclic compounds. The two primary pathways explored are the "nitro-intermediate route" and the "hydroxy-intermediate route." Each route is detailed with step-by-step experimental protocols, explanations of the underlying chemical principles, and considerations for process optimization. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development by providing a solid foundation for the synthesis of this and related pyrrolidinone derivatives.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 4-position and an N-alkoxyethyl substituent offers opportunities for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide focuses on the synthesis of a specific derivative, 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride, outlining two distinct and viable synthetic strategies. The choice between these routes will depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Synthetic Strategies

Two primary synthetic routes are proposed and detailed below. Both pathways are designed to be robust and adaptable, drawing upon well-established organic chemistry principles.

Route 1: The Nitro-Intermediate Pathway

This route introduces the nitrogen functionality at the 4-position as a nitro group early in the synthesis, which is subsequently reduced to the desired amine. This approach is often advantageous due to the relative stability of the nitro group and the availability of various effective reduction methods.

An In-Depth Technical Guide to 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride, a key intermediate in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural features of this pyrrolidinone derivative.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its prevalence stems from a combination of desirable properties: the five-membered lactam structure provides a rigid backbone amenable to stereocontrolled functionalization, while the polar amide group can engage in crucial hydrogen bonding interactions with biological targets.[2] The pyrrolidinone core is found in a diverse array of natural products, including alkaloids, and is a key component of many synthetic drugs.[2]

The subject of this guide, 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride, is a functionalized derivative with significant potential as a versatile building block in the synthesis of novel therapeutic agents. The presence of a primary amino group at the 4-position and a methoxyethyl substituent on the nitrogen atom offers multiple points for chemical modification, allowing for the exploration of a broad chemical space in drug design.

Physicochemical Properties

| Property | 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride (Predicted/Inferred) | 4-amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride[3] | N-Methyl-2-pyrrolidone (NMP)[4] |

| Molecular Formula | C₇H₁₅ClN₂O₂ | C₁₁H₁₅ClN₂O₂ | C₅H₉NO |

| Molecular Weight | 194.66 g/mol | 242.70 g/mol | 99.13 g/mol |

| Appearance | White to off-white solid | Solid | Colorless to slightly yellow liquid |

| Solubility | Expected to be soluble in water and polar organic solvents. | Not specified | Miscible with water and most organic solvents. |

| Melting Point | Not available | Predicted: 450.3 ± 40.0 °C | -24 °C |

| Boiling Point | Not available | Not applicable | 202-204 °C |

| Density | Not available | Predicted: 1.198 ± 0.06 g/cm³ | 1.028 g/cm³ |

Synthesis and Chemical Reactivity

The synthesis of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride can be approached through several synthetic strategies, leveraging established pyrrolidinone chemistry. A plausible synthetic route would involve the multi-step conversion of a suitable starting material, such as a protected glutamic acid derivative.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride. This pathway is based on well-established chemical transformations in organic synthesis.

Caption: Proposed synthetic workflow for 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride.

Step-by-Step Methodological Considerations

A detailed experimental protocol for the synthesis of the title compound is not publicly available. However, a general procedure based on the synthesis of related pyrrolidinones is described below.[5]

Step 1: N-Alkylation of a Protected Glutamic Acid Derivative

-

Dissolve a suitable N-protected glutamic acid derivative (e.g., Boc-Glu-OtBu) in an appropriate aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate or sodium hydride, to deprotonate the amine.

-

Add 2-bromoethyl methyl ether dropwise to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the N-alkylated product by column chromatography.

Step 2: Intramolecular Cyclization

-

Activate the free carboxylic acid of the N-alkylated glutamic acid derivative using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The activated carboxylic acid will undergo intramolecular cyclization to form the protected 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone.

-

Monitor the reaction by TLC and purify the cyclized product by column chromatography.

Step 3: Deprotection

-

Remove the protecting groups from the amino group (e.g., Boc) and, if present, the carboxylic acid ester.

-

For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically effective.

-

Neutralize the reaction mixture and extract the deprotected product.

Step 4: Hydrochloride Salt Formation

-

Dissolve the free base of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone in a suitable solvent such as diethyl ether or methanol.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxyethyl group (a singlet for the methyl protons around 3.3 ppm and two triplets for the ethyl protons between 3.5 and 3.8 ppm). The pyrrolidinone ring protons would appear as complex multiplets in the region of 2.0-4.0 ppm. The proton on the chiral center at the 4-position would likely be a multiplet. The amine protons might appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show a carbonyl carbon signal around 175 ppm. The carbons of the methoxyethyl group would appear around 59 ppm (CH₃O-) and in the 40-70 ppm region (-CH₂CH₂-). The pyrrolidinone ring carbons would resonate in the 20-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹.[6] A broad absorption in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching of the primary amine hydrochloride salt. C-H stretching vibrations for the aliphatic groups would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to the free base (C₇H₁₄N₂O₂).

Applications in Drug Discovery and Development

4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride serves as a valuable intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The primary amino group provides a handle for further functionalization, allowing for the introduction of various pharmacophores.

Role as a Synthetic Intermediate

The amino group can be acylated, alkylated, or used in reductive amination reactions to append a variety of substituents. This versatility allows for the construction of libraries of compounds for high-throughput screening in drug discovery programs. The methoxyethyl group at the N1 position can influence the solubility and pharmacokinetic properties of the final compounds.

Potential Therapeutic Areas

Derivatives of 4-aminopyrrolidinones have been explored for a variety of therapeutic targets. The pyrrolidinone scaffold is a key feature in drugs targeting the central nervous system, infectious diseases, and cancer.[1] By modifying the substituents on the 4-amino and 1-positions, it is possible to tune the biological activity and selectivity of these compounds.

The following diagram illustrates the potential derivatization of the core scaffold for therapeutic applications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Substituted Pyrrolidinones

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents.[1][2][3][4] This guide provides a comprehensive technical overview of the multifaceted mechanisms of action exhibited by substituted pyrrolidinones. We will delve into the molecular intricacies of their interactions with various biological targets, leading to their well-established roles as nootropics, anticonvulsants, and anti-inflammatory agents, as well as emerging therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, field-proven insights, and detailed experimental protocols to facilitate a deeper understanding and further exploration of this versatile chemical class.

Introduction: The Pyrrolidinone Core - A Versatile Scaffold

The five-membered nitrogen-containing lactam, 2-pyrrolidinone, is a fundamental building block in the design of numerous biologically active compounds.[3][4] Its structural simplicity, coupled with the ability to introduce a wide array of substituents, allows for the fine-tuning of physicochemical properties and target specificity.[2] The pyrrolidinone motif can enhance aqueous solubility and provides hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets.[1][2] This versatility has led to the development of a broad spectrum of drugs with distinct and potent mechanisms of action. This guide will explore the primary mechanistic classes of substituted pyrrolidinones, elucidating the molecular basis of their therapeutic effects.

Major Mechanistic Classes of Substituted Pyrrolidinones

The therapeutic diversity of substituted pyrrolidinones can be broadly categorized into several major classes based on their primary mechanism of action.

Class I: The Racetams and Nootropic Activity

The racetam class of drugs, pioneered by the development of piracetam, are renowned for their cognitive-enhancing or "nootropic" effects.[5] While the precise mechanisms are still under investigation, a significant body of evidence points towards the modulation of central neurotransmitter systems.[5][6]

Mechanism of Action:

Racetams, including piracetam, aniracetam, and oxiracetam, are believed to exert their nootropic effects through several interconnected pathways:

-

Modulation of Cholinergic and Glutamatergic Systems: Racetams have been shown to influence acetylcholine (ACh) and glutamate neurotransmission, both critical for learning and memory.[7][8][9] Piracetam, for instance, is reported to increase the density of muscarinic cholinergic receptors, thereby enhancing acetylcholine's action.[8][10]

-

Positive Allosteric Modulation of AMPA Receptors: A key mechanism for some racetams is their action as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6] By binding to a site on the receptor distinct from the glutamate binding site, they enhance the receptor's response to glutamate, leading to increased neuronal communication and synaptic plasticity.[6]

-

Enhanced Neuronal Membrane Fluidity: Piracetam is also thought to increase the permeability of cell membranes, which may facilitate neurotransmission.[10]

Experimental Workflow: Investigating AMPA Receptor Modulation

A standard approach to confirm the positive allosteric modulation of AMPA receptors by a novel pyrrolidinone derivative involves electrophysiological recordings from neuronal cells.

Figure 2: Proposed mechanism of Levetiracetam at the synapse.

Class III: Anti-inflammatory and Immunomodulatory Pyrrolidinones

A growing body of research highlights the potential of substituted pyrrolidinones as potent anti-inflammatory agents.

Mechanism of Action:

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

-

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Some pyrrolidinone derivatives have been shown to inhibit COX-1, COX-2, and 5-LOX enzymes. [11][12]These enzymes are critical for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

-

Modulation of Inflammatory Cytokines: Certain pyrrolidinone-based compounds can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. Some pyrrolidinones may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Reconstitute purified human recombinant COX-2 enzyme in a suitable buffer. Prepare a solution of the substrate, arachidonic acid.

-

Compound Preparation: Dissolve the test pyrrolidinone compound in DMSO to create a stock solution, then prepare serial dilutions.

-

Assay Reaction: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound or vehicle control. Incubate for a specified time at room temperature.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Stop Reaction and Detection: After a set incubation period, add a stopping reagent. Measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Methodologies for Elucidating Mechanisms of Action

Determining the precise mechanism of action of a novel compound is a critical step in the drug discovery process. [13]A multi-pronged approach is typically employed.

-

Target Identification: Techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screens can be used to identify the direct binding partners of a pyrrolidinone derivative.

-

In Vitro Characterization: Once a potential target is identified, its interaction with the compound is characterized using in vitro assays, such as radioligand binding assays to determine binding affinity (Kd) and enzyme inhibition assays to measure potency (IC50). * Cell-Based Assays: The effect of the compound on cellular signaling pathways is investigated using cell-based assays, such as reporter gene assays or Western blotting to measure the phosphorylation of key signaling proteins.

-

In Vivo Models: The therapeutic efficacy and mechanism of action are ultimately confirmed in relevant animal models of the disease. [14]

Conclusion and Future Directions

Substituted pyrrolidinones represent a remarkably versatile class of compounds with a wide range of therapeutic applications. Their diverse mechanisms of action, from modulating neurotransmitter systems to inhibiting key inflammatory enzymes, underscore the power of this chemical scaffold in drug design. Future research will likely focus on the development of next-generation pyrrolidinone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their molecular targets and signaling pathways will undoubtedly pave the way for novel therapies for a host of challenging diseases.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Levetiracetam? Retrieved from [Link]

-

Dr.Oracle. (2025, April 1). What is the mechanism of action of Levetiracetam (Keppra)? Retrieved from [Link]

-

YouTube. (2019, June 29). Antiepileptics/Seizure Pharmacology. Retrieved from [Link]

-

Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

CereFLEX Labs. Guide to Racetam Nootropics: Effects, Uses & How They Work. Retrieved from [Link]

-

PubMed. Pyrrolidone derivatives. Retrieved from [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubMed. (2020, January 15). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Retrieved from [Link]

-

Wikipedia. Racetam. Retrieved from [Link]

-

PMC - NIH. (2023, August 7). Experimental training in molecular pharmacology education based on drug–target interactions. Retrieved from [Link]

-

PMC - NIH. Levetiracetam Mechanisms of Action: From Molecules to Systems. Retrieved from [Link]

-

Altasciences. How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Piracetam? Retrieved from [Link]

-

Walsh Medical Media. Experimental Pharmacology: Exploring Drug Actions in Research. Retrieved from [Link]

-

PMC - NIH. Piracetam: A Review of Pharmacological Properties and Clinical Uses. Retrieved from [Link]

-

Psychiatrist.com. Psychopharmacology of Anticonvulsants: Levetiracetam as a Synaptic Vesicle Protein Modulator. Retrieved from [Link]

-

PubMed. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Retrieved from [Link]

-

PMC - PubMed Central. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

-

Wikipedia. Piracetam. Retrieved from [Link]

-

PMC - NIH. Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Retrieved from [Link]

-

PubMed. An integrated overview on pyrrolizines as potential anti-inflammatory, analgesic and antipyretic agents. Retrieved from [Link]

-

PubMed. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Retrieved from [Link]

Sources

- 1. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Racetam - Wikipedia [en.wikipedia.org]

- 7. cereflexlabs.com [cereflexlabs.com]

- 8. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 9. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piracetam - Wikipedia [en.wikipedia.org]

- 11. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharmaservices.com [biopharmaservices.com]

- 14. roche.com [roche.com]

Comprehensive Technical Guide: Solubility Profile of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone Hydrochloride

[1]

Executive Summary

This technical guide provides a structural analysis and experimental framework for determining the solubility profile of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride .[1] This compound represents a specific subclass of the pyrrolidinone (racetam) scaffold, characterized by a polar 2-methoxyethyl side chain and a primary amine at the C4 position.[1]

Due to its hydrochloride salt form and multiple hydrogen-bonding vectors, this compound exhibits a high aqueous solubility profile distinct from lipophilic racetams like Aniracetam.[1] This guide outlines the theoretical physicochemical basis for its solubility and details the standard operating procedures (SOPs) required to empirically validate its behavior in biorelevant media, organic synthesis solvents, and formulation vehicles.[1]

Physicochemical Identity & Theoretical Profile[1]

Before initiating wet-lab experiments, researchers must understand the structural determinants driving solvation.[1]

Structural Analysis[1]

-

Core Scaffold: 2-Pyrrolidinone (Lactam ring) – Polar, hydrophilic.[1]

-

Functional Group (C4): Primary Amine (

). In the HCl salt form, this exists as an ammonium cation ( -

N1 Substituent: 2-Methoxyethyl group (

).[1] The ether oxygen acts as a hydrogen bond acceptor, enhancing solubility in polar aprotic solvents and water compared to a simple alkyl chain.[1]

Predicted Solubility Matrix

Based on Group Contribution Methods and structural analogy to similar ionic pyrrolidinones (e.g., Piracetam derivatives), the following profile is projected:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Solvation |

| Aqueous (Acidic/Neutral) | Water, 0.1N HCl, PBS (pH 7.[1]4) | Very High (>100 mg/mL) | Ion-dipole interactions; Hydrogen bonding.[1] |

| Aqueous (Basic) | 0.1N NaOH, Carbonate Buffer | Moderate to High | Conversion to free base reduces solubility slightly; still polar.[1] |

| Polar Organic | Methanol, DMSO, DMF | High | Solvation of the ammonium salt; Dipole-dipole interactions.[1] |

| Non-Polar Organic | Hexane, Toluene, Diethyl Ether | Insoluble (<0.1 mg/mL) | Lack of dipole interaction; High crystal lattice energy of HCl salt.[1] |

Experimental Protocols: Solubility Determination

To generate authoritative data for regulatory filing or process development, the following protocols must be executed.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Use this method for the "Gold Standard" solubility value.[1]

Materials:

-

Compound: 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone HCl (>100 mg).[1]

-

Media: Double-distilled water, pH 1.2 (SGF), pH 6.8 (SIF).[1]

-

Equipment: Orbital shaker, HPLC-UV or LC-MS.[1]

Workflow:

-

Saturation: Add excess solid compound (~50 mg) to 1.0 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours to ensure equilibrium.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).

-

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

Protocol B: pH-Dependent Solubility Profiling

Critical for predicting bioavailability and precipitation risks in the GI tract.[1]

The primary amine functionality implies a pKa-dependent solubility curve.[1]

-

Predicted pKa: ~9.0 – 9.5 (Primary amine on pyrrolidine ring).[1]

-

Behavior:

Procedure:

Visualization of Solubility Dynamics[1]

Diagram 1: Structural Solvation Mechanisms

This diagram illustrates how the specific functional groups of the molecule interact with different solvent environments.[1]

Caption: Interaction map showing the dominance of the ammonium salt and lactam groups in driving high aqueous and polar-organic solubility.[1]

Diagram 2: Solubility Workflow Decision Tree

A logic flow for researchers to select the correct solvent system based on application.[1]

Caption: Decision matrix for solvent selection based on the intended experimental or developmental phase.

Stability & Storage Considerations

While solubility is the primary focus, the stability of the solution dictates the practical "shelf-life" of the dissolved compound.[1]

-

Hydrolysis Risk: The lactam ring is generally stable at neutral pH but susceptible to ring-opening hydrolysis under strong acidic (

) or basic ( -

Hygroscopicity: As a hydrochloride salt, the solid is likely hygroscopic.[1] It must be stored in a desiccator. Exposure to moisture will lead to deliquescence, altering the effective weight for solubility calculations.[1]

References

-

Compound Identification: Sigma-Aldrich. 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride.[1] Product No. CH4424846566.[1][2] Link

-

Solubility Protocols: U.S. Food and Drug Administration (FDA).[1] Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

-

Physicochemical Principles: Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]

Biological Activity of 4-Aminopyrrolidinone Derivatives: A Technical Guide

Executive Summary

The 4-aminopyrrolidin-2-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, distinct from its saturated pyrrolidine counterpart due to the presence of the lactam functionality. This structural feature imparts unique hydrogen-bonding capabilities, conformational rigidity, and metabolic stability. While the pyrrolidine ring is ubiquitous in FDA-approved therapeutics (e.g., DPP-4 inhibitors, proline mimetics), the 4-amino-2-oxopyrrolidine subclass has emerged as a critical pharmacophore for antimicrobial agents , CNS-active compounds (racetam analogs), and chiral building blocks for peptide nucleic acids (PNAs).

This guide synthesizes the biological activity, structure-activity relationships (SAR), and synthesis protocols of 4-aminopyrrolidinone derivatives, designed for researchers in drug discovery.

Medicinal Chemistry & Structural Analysis[1][2][3]

The Core Scaffold

The 4-aminopyrrolidin-2-one moiety (also referred to as

-

N1-Position (Lactam Nitrogen): Modulates lipophilicity and blood-brain barrier (BBB) permeability.

-

C4-Position (Amino Group): Acts as a primary handle for Schiff base formation, acylation, or sulfonylation, directly influencing target binding affinity.

Unlike simple pyrrolidines, the C2-carbonyl group in the lactam creates a planar region, restricting the conformational flexibility of the ring. This rigidity is advantageous for binding to enzymes and receptors that require a fixed bioactive conformation.

Stereochemical Considerations

The C4 carbon is a stereogenic center. Biological activity is often enantioselective:

-

(S)-Isomers are frequently utilized in peptidomimetics due to their structural similarity to L-aspartic acid and L-asparagine.

-

(R)-Isomers have been explored in the design of NMDA receptor modulators and specific ion channel blockers.

Biological Activities[2][3][4][5][6][7][8][9][10][11]

Antimicrobial Activity

Derivatives of 4-aminopyrrolidin-2-one, particularly Schiff bases formed at the C4-amino position, exhibit significant antibacterial and antifungal properties.

-

Mechanism of Action: These derivatives often act as chelating ligands. Upon coordination with metal ions (e.g., Cd(II), Cu(II)), the complex facilitates the penetration of the bacterial cell wall by disrupting the lipid membrane or interfering with metal-dependent enzymatic pathways within the pathogen.

-

Key Data:

-

Schiff Base Ligands: Condensation products of 4-aminopyrrolidinone with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) show enhanced lipophilicity, improving uptake in Gram-positive bacteria (S. aureus).

-

Metal Complexes: Cadmium(II) and Copper(II) complexes of these Schiff bases have demonstrated lower Minimum Inhibitory Concentrations (MIC) compared to the free ligand, suggesting a metal-assisted mechanism of toxicity against pathogens.

-

| Compound Class | Target Organism | MIC Range ( | Mechanism Note |

| 4-Amino-Schiff Base (Free Ligand) | S. aureus | 64 - 128 | Membrane disruption |

| Cd(II) Complex of Schiff Base | S. aureus | 16 - 32 | Metal-mediated toxicity |

| N1-Alkyl-4-aminopyrrolidinone | E. coli | > 256 | Low activity vs Gram-neg |

CNS Activity & Racetam Analogs

The 2-pyrrolidinone ring is the core of the "racetam" class of nootropics (e.g., Piracetam, Levetiracetam). Introducing an amino group at the C4 position creates a hybrid scaffold with potential anticonvulsant and neuroprotective effects.

-

GABA-Mimetics: 4-aminopyrrolidin-2-one is a cyclic analogue of GABA (gamma-aminobutyric acid) and GABOB (gamma-amino-beta-hydroxybutyric acid). Derivatives can modulate GABA-transaminase or bind to the synaptic vesicle protein 2A (SV2A), similar to Levetiracetam.

-

NMDA Modulation: (R)-4-aminopyrrolidin-2-one derivatives have been investigated as partial agonists at the glycine site of the NMDA receptor, influencing synaptic plasticity.

Enzyme Inhibition (Kinases & Glycosidases)

-

VEGFR-2 Inhibition: Fused pyrrolotriazine systems, which incorporate the aminopyrrolidinone motif, inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. The lactam hydrogen bond donors/acceptors interact with the ATP-binding pocket of the kinase.

-

Glycosidase Inhibition: Polyhydroxylated pyrrolidinones (related to the 4-amino scaffold) mimic the oxocarbenium transition state of glycosidases, serving as potent inhibitors for diabetes management (

-glucosidase inhibition).[1]

Structure-Activity Relationship (SAR)[12]

The biological efficacy of 4-aminopyrrolidinone derivatives relies on precise modifications at the N1 and C4 positions.

Figure 1: SAR Map of 4-Aminopyrrolidinone. N1 substitution drives pharmacokinetics; C4 substitution drives pharmacodynamics.

Experimental Protocols

Synthesis of 4-Aminopyrrolidin-2-one

A reliable route involves the cyclization of 2,4-diaminobutyric acid derivatives or the reduction of 4-azido precursors.

Protocol: Cyclization from 2,4-Diaminobutyric Acid (DABA)

-

Starting Material: L-2,4-diaminobutyric acid dihydrochloride.

-

Protection: Selective protection of the

-amino group (C4 precursor) using Cbz-Cl or Boc -

Methylation: Esterification of the carboxylic acid using SOCl

/MeOH. -

Cyclization: Neutralization of the

-amino ester triggers intramolecular cyclization to form the lactam ring. -

Deprotection: Removal of the protecting group (H

/Pd-C for Cbz or TFA for Boc) yields the free 4-aminopyrrolidin-2-one.

Figure 2: Synthetic pathway for 4-aminopyrrolidin-2-one from amino acid precursors.[2]

Antimicrobial Susceptibility Assay (Broth Microdilution)

To validate the activity of Schiff base derivatives:

-

Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

-

Dilution: Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (range 512 to 0.5

g/mL). -

Incubation: Add 10

L inoculum to 190 -

Readout: MIC is defined as the lowest concentration with no visible growth. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

References

-

Synthesis and Antimicrobial Activities of Pyrrolidin-2-ylidene Derivatives. Source: ResearchGate.[3] URL:[Link]

-

Structure-Activity Relationship of NAAA Inhibitors (Pyrrolidine Amides). Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

- Synthesis of 4-hydroxy-2-pyrrolidinone and Amino Derivatives.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. Source: Molecules (MDPI). URL:[Link]

-

Synthesis and SAR of VEGFR-2 Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[4] URL:[Link][5]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and SAR of novel diaminopyrimidines. Part 1: The discovery of RO-4, a dual P2X(3)/P2X(2/3) antagonist for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolidinone Analogs

Introduction

The pyrrolidinone core, a five-membered lactam, stands as a privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the development of a diverse array of therapeutic agents.[1][2][3] The inherent features of the pyrrolidinone ring, including its ability to participate in hydrogen bonding, its conformational flexibility, and its synthetic tractability, allow for extensive structural modifications to fine-tune biological activity.[1][3] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrrolidinone analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the critical structural modifications that govern the efficacy of these compounds across various therapeutic areas, including their roles as anticonvulsants, antibacterials, and anticancer agents.

The Pyrrolidinone Scaffold: A Privileged Core

The versatility of the pyrrolidinone scaffold stems from several key characteristics. The lactam moiety provides a hydrogen bond donor (N-H) and acceptor (C=O), crucial for interactions with biological targets.[3] The saturated nature of the ring allows for three-dimensional diversity, a desirable trait for improving compound properties and escaping the "flatland" of aromatic ring systems.[4] Furthermore, the pyrrolidinone ring can be readily functionalized at multiple positions, primarily at the nitrogen atom and the C3 and C4 positions of the ring, enabling the systematic exploration of chemical space to optimize pharmacological activity.

Visualizing the Pyrrolidinone Core and Key Modification Points

Caption: Key positions for substitution on the pyrrolidinone ring.

Structure-Activity Relationships in Key Therapeutic Areas

The following sections will dissect the SAR of pyrrolidinone analogs in various therapeutic contexts, highlighting how subtle structural changes can lead to profound differences in biological activity.

Anticonvulsant Activity

Pyrrolidinone derivatives have emerged as a significant class of anticonvulsant agents. The SAR studies in this area have revealed critical determinants for their efficacy.

A key structural feature for many anticonvulsant pyrrolidinones is the presence of a second carbonyl group, forming a pyrrolidine-2,5-dione (succinimide) scaffold.[1][5] The substituents at the 3-position of this scaffold have a strong influence on the anticonvulsant activity.[1] For instance, derivatives with a 3-benzhydryl or 3-isopropyl group have shown favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, while 3-methyl derivatives are more active in the maximal electroshock (MES) test.[1]

Furthermore, modifications to the imide fragment are crucial. A hexahydro-1H-isoindole-1,3(2H)-dione core has been identified as a particularly favorable imide structure.[5] The nature of the substituent on the nitrogen of the imide also plays a significant role. For example, derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were found to be highly active in the MES test.[1]

| Compound | Substituent at C3 | Imide Fragment | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |

| 59j | 3-methyl | N-phenylpiperazine with 3-trifluoromethyl | 88.2 | 65.7 | [1] |

| 59n | Unsubstituted | N-phenylpiperazine with 3,4-dichloro | 101.5 | 59.7 | [1] |

| 69k | sec-butyl | N-phenylpiperazine with 3-trifluoromethyl | 80.38 | >100 | [1] |

Table 1: Anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives.[1]

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

-

Animal Preparation: Adult male mice are used for the study. The test compounds are administered intraperitoneally at various doses.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the mice.

-

Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered through the electrodes.

-

Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

Antibacterial Activity

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents, and pyrrolidinone derivatives have shown considerable promise in this area.[6][7][8]

The antibacterial SAR of pyrrolidinones is diverse and depends on the specific bacterial target. For instance, some pyrrolidinedione natural products, such as moiramide B, target bacterial fatty acid biosynthesis.[9] SAR studies on these compounds have shown that there is a high degree of variability allowed for the fatty acid side chain, which can be optimized to enhance antibacterial potency.[9]

In other classes of pyrrolidinone-based antibacterial agents, the incorporation of specific heterocyclic moieties is crucial for activity. Hybrids of pyrrolidine with quinoline, thiazole, and thiourea have demonstrated significant antibacterial effects.[7] The stereochemistry and substitution pattern on the pyrrolidine ring are also critical factors influencing their antibacterial spectrum and potency.[7]

For example, certain halogenated pyrrole-pyrrolidinone conjugates have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The nature and position of the halogen substituents on the pyrrole ring, as well as the linkage to the pyrrolidinone core, are key determinants of their antibacterial efficacy.

Caption: A typical workflow for the antibacterial screening of pyrrolidinone analogs.

Anticancer Activity

The pyrrolidinone scaffold is also prevalent in a number of compounds with potent anticancer activity.[1][2] The mechanisms of action are varied and include the inhibition of key enzymes such as histone deacetylases (HDACs) and the disruption of protein-protein interactions.

Spiro[pyrrolidine-3,3'-oxindoles] are a class of pyrrolidinone derivatives that have demonstrated significant anticancer effects, particularly against breast cancer cell lines.[1] SAR studies have revealed that electron-donating or weak electron-withdrawing groups on the phenyl ring of the oxindole moiety lead to higher cell growth inhibition compared to compounds with strong electron-withdrawing groups.[1]

Another important class is the polyhydroxylated pyrrolidines, also known as aza-sugars, which can act as inhibitors of glycosidases, enzymes that play a role in cancer progression.[1] The stereochemistry of the hydroxyl groups on the pyrrolidine ring is critical for their inhibitory activity and selectivity.

| Compound | Cell Line | IC50 (µM) | Reference |

| 38d | MCF-7 | 6.00 | [1] |

| 38h | MCF-7 | 4.01 | [1] |

| 38i | MCF-7 | 3.53 | [1] |

| 85p | A549 | 15.7 | [1] |

Table 2: Anticancer activity of selected pyrrolidinone derivatives.[1]

Key Synthetic Methodologies

A variety of synthetic routes have been developed for the preparation of pyrrolidinone analogs. One of the most common and versatile methods is the lactamization of γ-aminobutyric acid (GABA) or its derivatives.

Experimental Protocol: Synthesis of N-Substituted Pyrrolidinones from γ-Butyrolactone

This protocol describes a general method for the synthesis of N-substituted pyrrolidinones starting from γ-butyrolactone and a primary amine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine γ-butyrolactone (1.0 equivalent) and the desired primary amine (1.1 equivalents).

-

Heating: Heat the reaction mixture to a high temperature (typically 180-200 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Conclusion and Future Perspectives

The pyrrolidinone scaffold continues to be a highly valuable framework in the design and discovery of new therapeutic agents. The extensive body of research on the structure-activity relationships of pyrrolidinone analogs has provided a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

-

Novel Scaffolds: The development of new and innovative pyrrolidinone-based scaffolds to explore novel chemical space and identify compounds with new mechanisms of action.

-

Targeted Therapies: The design of pyrrolidinone analogs that specifically target key proteins or pathways involved in disease, leading to more effective and less toxic therapies.

-

Computational Approaches: The increasing use of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, to guide the design and optimization of new pyrrolidinone derivatives.[10][11][12][13]

By leveraging the knowledge gained from decades of SAR studies and embracing new technologies, the pyrrolidinone core is poised to remain a central element in the development of the next generation of medicines.

References

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Expert Opinion on Therapeutic Patents, 32(11), 1289-1304. [Link]

-

Kamiński, K., Obniska, J., & Wiklik, B. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 732-743. [Link]

-

Bhat, A. A., Tandon, N., & Tandon, R. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Results in Chemistry, 5, 100806. [Link]

-

Fijałkowski, K., & Żołnowska, B. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 20(8), 1275-1282. [Link]

-

Singh, R. P., & Kaur, H. (2020). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Pharmaceuticals, 13(9), 241. [Link]

-

He, X., et al. (2014). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Journal of medicinal chemistry, 57(5), 2095-2106. [Link]

-

Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 32, 19-47. [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. (2021). ResearchGate. [Link]

-

Taha, T., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 10(5), 589. [Link]

-

Li, Z., et al. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. The Journal of Organic Chemistry. [Link]

-

Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Alwan, W. M., Hadi, H., & Al-Shemary, R. K. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

Gribanov, A. V., & Krivokolysko, S. G. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Expert opinion on therapeutic patents, 32(11), 1289–1304. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

-

ResearchGate. (2025). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. ResearchGate. [Link]

-

Stefănescu, E., Petrovanu, M., Ciocoiu, I., Caproşu, M., & Bîcu, E. (1992). [The Synthesis of New Pyrrolidone Derivatives With Psychotropic Action]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 96(3-4), 241–242. [Link]

-

Ingenta Connect. (2019). QSAR and Molecular Modeling Studies on a Series of Pyrrolidine Analogs Acting as BACE-1 Inhibitors. Ingenta Connect. [Link]

-

Fijałkowski, K., & Żołnowska, B. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal chemistry research, 20(8), 1275–1282. [Link]

-

Kim, H. S., Park, H. G., & Lee, K. (1997). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Archives of pharmacal research, 20(2), 163–168. [Link]

-

Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180–222. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QSAR and Molecular Modeling Studies on a Series of Pyrrolidine An...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Pyrrolidinone Compounds

Foreword: The Enduring Potential of the Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its structural simplicity, coupled with its ability to engage in various biological interactions, has made it a cornerstone for the development of a wide array of therapeutic agents.[2][3] From antibacterial and anticancer to neuroprotective and anti-inflammatory applications, the versatility of the pyrrolidinone core continues to inspire the design and synthesis of novel compounds with significant therapeutic potential.[3][4][5]

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of new chemical entities. It is structured not as a rigid protocol book, but as a dynamic framework to guide the logical and scientifically rigorous in vitro evaluation of novel pyrrolidinone derivatives. Herein, we will delve into the causality behind experimental choices, providing not just the "how," but the critical "why," to empower you to design and execute self-validating and insightful experimental workflows.

Chapter 1: Foundational Characterization and Primary Screening

The journey of a novel compound begins with a foundational understanding of its basic properties and a broad assessment of its biological activity. This initial phase is crucial for identifying promising candidates and guiding subsequent, more focused investigations.

Physicochemical Properties and Compound Handling

Prior to any biological assessment, a thorough characterization of the compound's physicochemical properties is paramount. These parameters influence solubility, stability, and ultimately, the reliability of your in vitro data.

-

Solubility Assessment: Determine the compound's solubility in various aqueous and organic solvents. This is critical for preparing accurate stock solutions and ensuring the compound remains in solution under assay conditions. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in assays should be carefully controlled to avoid off-target effects.

-

Stability Studies: Evaluate the compound's stability in solution over time and under different storage conditions (e.g., temperature, light exposure). Degradation can lead to a loss of activity and the generation of confounding byproducts.

General Cytotoxicity Profiling: The Gateway to Biological Evaluation

A primary assessment of cytotoxicity is a fundamental first step to understand the compound's general effect on cell viability.[6][7][8] This initial screen helps to establish a therapeutic window and informs the concentration ranges for subsequent, more specific assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the novel pyrrolidinone compounds in appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells will reduce the MTT to formazan crystals.

-

Solubilization: After the incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Self-Validation and Interpretation:

-

A clear dose-dependent decrease in cell viability should be observed.

-

The IC50 values provide a quantitative measure of cytotoxicity. A lower IC50 indicates higher potency.

-

Comparing the IC50 values between cancerous and non-cancerous cell lines provides an initial indication of selectivity.

Chapter 2: Elucidating a Specific Biological Activity: A Modular Approach

Following the initial cytotoxicity screen, the subsequent evaluation will be guided by the intended therapeutic application of the novel pyrrolidinone compounds. This chapter presents a modular framework for assessing various biological activities.

Evaluation of Antimicrobial Activity

Pyrrolidinone derivatives have shown considerable promise as antibacterial and antifungal agents.[9][10][11] The primary goal of the in vitro evaluation is to determine the spectrum of activity and the minimum concentration required to inhibit microbial growth.

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.[1]

Principle: The compound is serially diluted in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Serially dilute the pyrrolidinone compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi like Candida albicans) according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive controls (microorganisms with no compound) and negative controls (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal, an aliquot from the wells with no visible growth can be subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Pyrrolidinone-A | 16 | 64 | 32 |

| Pyrrolidinone-B | >128 | >128 | >128 |

| Control Antibiotic | 2 | 4 | N/A |

| Control Antifungal | N/A | N/A | 1 |

Assessment of Anticancer Properties

The evaluation of pyrrolidinone compounds as potential anticancer agents involves a multi-faceted approach, moving from initial cytotoxicity to more mechanistic assays.[12][13]

Beyond general viability, it is crucial to understand if the compound's effect is cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death).

-

BrdU Cell Proliferation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells. A decrease in BrdU incorporation indicates an anti-proliferative effect.

-

Caspase Activity Assays: Caspases are a family of proteases that play a central role in apoptosis. Assays that measure the activity of key executioner caspases (e.g., caspase-3/7) can confirm if the compound induces programmed cell death.

For many cancers, metastasis is the primary cause of mortality. Therefore, assessing the impact of novel compounds on cell migration and invasion is critical.

This straightforward and widely used assay provides a qualitative and semi-quantitative assessment of cell migration.[1]

Principle: A "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close the gap over time is monitored in the presence and absence of the test compound.

Step-by-Step Methodology:

-

Cell Seeding: Grow a confluent monolayer of cancer cells in a 6- or 12-well plate.

-

Creating the Scratch: Use a sterile pipette tip or a specialized scratch tool to create a uniform gap in the cell monolayer.

-

Washing and Treatment: Gently wash the wells with fresh medium to remove detached cells. Add fresh medium containing various concentrations of the pyrrolidinone compound. Include a vehicle-only control.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope equipped with a camera.

-

Data Analysis: Measure the area of the gap at each time point. A delay in the closure of the scratch in the treated wells compared to the control indicates an inhibitory effect on cell migration.

Chapter 3: Target Engagement and Mechanistic Elucidation

A critical aspect of drug development is understanding how a compound exerts its biological effect. This involves identifying the molecular target and elucidating the downstream signaling pathways.

Target Identification and Validation

Identifying the specific molecular target of a novel compound is a complex but essential step. Several approaches can be employed:

-

In Silico Docking and Virtual Screening: Computational methods can predict the binding of the pyrrolidinone compound to a library of known protein structures, suggesting potential targets.[14]

-

Affinity Chromatography: The compound can be immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.

-

Thermal Shift Assays (e.g., nanoBRET™): These assays measure the change in the thermal stability of a protein upon ligand binding, providing direct evidence of target engagement in a cellular context.[15]

Pathway Analysis and Mechanistic Studies

Once a target is identified, the next step is to understand how the interaction between the compound and its target modulates cellular signaling pathways.

-

Western Blotting: This technique can be used to measure changes in the expression and phosphorylation status of key proteins within a suspected signaling pathway. For example, if a compound is hypothesized to inhibit a specific kinase, a western blot can be used to assess the phosphorylation of its downstream substrates.

-

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a specific promoter to measure the activity of a particular transcription factor or signaling pathway.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel pyrrolidinone compound.

Caption: Hypothetical signaling pathway inhibited by a novel pyrrolidinone compound.

Chapter 4: Concluding Remarks and Future Directions

The in vitro evaluation of novel pyrrolidinone compounds is a dynamic and iterative process. The data generated from the assays described in this guide will provide a comprehensive understanding of a compound's biological activity, potency, selectivity, and mechanism of action. Promising candidates identified through this rigorous evaluation can then be advanced to more complex in vitro models (e.g., 3D cell cultures, organoids) and subsequent in vivo studies.[16][17] The ultimate goal is to identify and develop novel pyrrolidinone-based therapeutics that can address unmet medical needs.

References

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

-

Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Monatshefte für Chemie - Chemical Monthly, 152(2), 215-223. [Link]

-

Taylor & Francis. (n.d.). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. [Link]

-

Góra, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7854. [Link]

-

Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. (2020). Wiley Online Library. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

-

Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 78-85. [Link]

-

Gunatilaka, A., Gao, B., & Stewart, A. (2022). Mechanopharmacology: in vitro techniques to advance drug discovery. Trends in Pharmacological Sciences, 43(11), 941-954. [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1239658. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS UniPA. [Link]

-

A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications, 10(4), 1-10. [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 705-709. [Link]

-

Recent Advances in the Discovery of Novel Drugs on Natural Molecules. (2024). Pharmaceuticals, 17(6), 754. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1239658. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules, 29(24), 5897. [Link]

-

Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. (2015). European Journal of Medicinal Chemistry, 92, 684-694. [Link]

-

Pyrrolidinones as Modulators of Neurogenesis. (2015). ACS Medicinal Chemistry Letters, 7(1), 10-14. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). Bioorganic & Medicinal Chemistry, 112, 117829. [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences, 24(13), 10837. [Link]

-

Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(13), 8613-8630. [Link]

-

In Vitro Pharmacology. (n.d.). QIMA Life Sciences. [Link]

-

In vitro studies in drug discovery and development: An analysis of study objectives and application of good laboratory practices (GLP). (2025). ResearchGate. [Link]

-

(PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2025). ResearchGate. [Link]

-

In vitro Models of Neurodegenerative Diseases. (2020). Frontiers in Cellular Neuroscience, 14, 146. [Link]

-

Determining target engagement in living systems. (2014). Nature Chemical Biology, 10(7), 503-508. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

-

Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). InnoSer. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). ResearchGate. [Link]

-

Target Engagement Assay Services. (n.d.). Concept Life Sciences. [Link]

-

Study of the in vitro cytotoxicity testing of medical devices. (2016). Journal of the Korean Medical Association, 59(1), 41-49. [Link]

-

Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

-

Drug discovery and development: introduction to the general public and patient groups. (2023). Frontiers for Young Minds, 11, 1024622. [Link]

-

In Vitro 3D Modeling of Neurodegenerative Diseases. (2022). International Journal of Molecular Sciences, 23(19), 11503. [Link]

-

Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. [Link]

-

Target Engagement. (n.d.). Selvita. [Link]

-

Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. (2015). ResearchGate. [Link]

-

De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor–Acceptor Catalysis. (2026). The Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in the Discovery of Novel Drugs on Natural Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selvita.com [selvita.com]

- 16. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

- 17. In Vitro 3D Modeling of Neurodegenerative Diseases [mdpi.com]

Physicochemical Characteristics of Amino-Pyrrolidinone Hydrochlorides: A Technical Guide

Topic: Physicochemical Characteristics of Amino-Pyrrolidinone Hydrochlorides Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary

Amino-pyrrolidinones (specifically 3-amino-pyrrolidin-2-one and 4-amino-pyrrolidin-2-one) represent a critical class of lactam-based heterocycles.[1][2] Structurally constrained analogs of

This guide provides a rigorous analysis of the hydrochloride salt forms of these moieties. While the free bases are often hygroscopic oils or low-melting solids, the hydrochloride salts offer superior crystallinity, thermal stability, and aqueous solubility—attributes critical for API formulation.[2] This whitepaper details their molecular architecture, solid-state behaviors, and solution-phase dynamics, supported by validated experimental protocols.[2]

Molecular Architecture & Synthesis

Structural Analysis

The core structure consists of a 5-membered lactam (pyrrolidin-2-one) ring substituted with a primary amine.[1][2] In the hydrochloride form, the exocyclic amine is protonated (

-

Lactam Moiety: Provides rigid planarity and hydrogen bond donor/acceptor sites.[2]

-

Ammonium Chloride: Introduces ionic character, increasing lattice energy (melting point) and water solubility.[1][2]

-

Chirality: The C3 and C4 positions are stereogenic centers.[2] For 3-amino-pyrrolidin-2-one, the (S)-enantiomer is derived from L-aspartic acid or L-methionine, while the (R)-enantiomer is often synthetic.[1][2]

Synthetic Pathways

The synthesis of high-purity amino-pyrrolidinone hydrochlorides typically involves cyclization followed by deprotection or reduction.[1][2]

Figure 1: Synthetic workflow for 3-amino-pyrrolidin-2-one HCl from amino acid precursors.

Solid-State Characterization

The transition from free base to hydrochloride salt is primarily driven by the need for a stable solid state.[2]

Crystallinity and Polymorphism

Amino-pyrrolidinone hydrochlorides typically crystallize in monoclinic or orthorhombic systems.[1][2] The ionic interaction between the ammonium cation and chloride anion dominates the lattice energy.

-

Melting Point (Tm):

Hygroscopicity

Despite the stability of the salt, the lactam ring and ammonium group are polar.[2]

-

Behavior: Deliquescent at high relative humidity (>75% RH).[1][2]

-

Critical Relative Humidity (CRH): Typically around 60-70%.[1]

-

Management: Storage requires desiccated conditions.[2]

Characterization Workflow

To validate the solid form, a sequential analysis is required.[2]

Figure 2: Solid-state characterization decision tree for salt validation.

Solution-State Properties

Ionization Constants (pKa)

Understanding the acid-base profile is crucial for formulation and HPLC method development.[1][2]

- (Carboxyl/Lactam CO): Not applicable (Lactam is neutral).[1]

-

(Primary Amine): 8.0 – 9.2.[1][2]

-

Implication: At physiological pH (7.4), the molecule exists predominantly in the cationic form (

), aiding solubility but potentially limiting passive membrane permeability.[1]

-

-

Lactam NH: Very weak acid (

), deprotonates only with strong bases (e.g., NaH).[1][2]

Solubility Profile

-

Non-polar solvents (Hexane, DCM): Practically insoluble.[1][2]

-

Partition Coefficient (LogP): Typically < 0 (highly hydrophilic).[1]

Stability in Solution

The lactam ring is susceptible to hydrolysis under extreme pH conditions.[2]

-

Acidic (pH < 2): Stable at room temperature; hydrolysis to amino acid occurs at elevated temperatures (>80°C).[1]

-

Basic (pH > 10): Rapid ring opening to form the corresponding linear diamino acid (e.g., 2,4-diaminobutyric acid).[1]

-

Protocol: Monitor degradation via HPLC-UV (210 nm) or LC-MS.

Analytical Methodologies

HPLC Protocol for Purity Assessment

Because these compounds lack strong chromophores, low-UV detection or derivatization is necessary.[2]

| Parameter | Condition |

| Column | C18 Polar-Embedded (e.g., Waters Atlantis T3), 3.0 x 150 mm, 3 µm |

| Mobile Phase A | 0.1% Perchloric Acid or TFA in Water (Ion pairing often required) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0–10% B over 15 min (Highly polar retention required) |

| Detection | UV 205–210 nm or CAD (Charged Aerosol Detector) |

| Flow Rate | 0.5 mL/min |

Chiral Separation

Separating (S) and (R) enantiomers requires specialized columns.[1][2]

-

Column: Chiralpak AGP or Crownpak CR(+) (specifically for amino acids/amines).[1][2]

-

Mobile Phase: Perchloric acid pH 1.5 (Crown ether columns require acidic pH for ammonium recognition).[1][2]

Quantitative Data Summary

| Property | Value / Characteristic | Note |

| Molecular Weight | ~136.58 g/mol (for C4H8N2O[1][2]·HCl) | Free base MW: 100.12 |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Melting Point | 185°C – 210°C (Decomposes) | Varies by isomer/purity |

| Solubility (Water) | > 500 mg/mL | Freely soluble |

| pKa (Amine) | 8.2 ± 0.3 | Protonated at pH 7.4 |

| LogP | -1.2 (Estimated) | Highly hydrophilic |

| Storage | < 25°C, Desiccated | Protect from moisture |

References

-